molecular formula C19H18N6O2S B7055257 N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B7055257
M. Wt: 394.5 g/mol
InChI Key: GLUJSDRHSPZZFB-UHFFFAOYSA-N
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Description

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzimidazole and thiazole intermediates can be coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides.

    Final Modifications:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Thiazole Derivatives: Often exhibit anti-inflammatory and antimicrobial activities.

    Pyrrolidinone Derivatives: Used in pharmaceuticals for their diverse biological activities.

Uniqueness

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of three distinct pharmacophores, potentially offering a broad spectrum of biological activities and making it a versatile compound for research and development.

Properties

IUPAC Name

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-2-24-15-6-5-12(10-20)8-14(15)22-18(24)23-16(26)9-13-11-28-19(21-13)25-7-3-4-17(25)27/h5-6,8,11H,2-4,7,9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJSDRHSPZZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=C1NC(=O)CC3=CSC(=N3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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